molecular formula C20H26N2O3S B12460087 N-cycloheptyl-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide

N-cycloheptyl-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide

Cat. No.: B12460087
M. Wt: 374.5 g/mol
InChI Key: KCLVPPUJHLQPSU-UHFFFAOYSA-N
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Description

N-cycloheptyl-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a cycloheptyl group, a methylsulfonyl group, and a naphthalen-1-yl group attached to a glycinamide backbone. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with an appropriate amine, such as cycloheptylamine.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Naphthalen-1-yl Group: The naphthalen-1-yl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a naphthalen-1-ylboronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-cycloheptyl-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide
  • N-cycloheptyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
  • N-cycloheptyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

Uniqueness

N-cycloheptyl-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide is unique due to its specific combination of functional groups and structural features. The presence of the cycloheptyl group provides steric bulk, which can influence its binding affinity and selectivity for molecular targets. The naphthalen-1-yl group contributes to its aromatic character, potentially enhancing its interactions with aromatic residues in proteins. The methylsulfonyl group adds polarity and can participate in hydrogen bonding, further modulating its chemical and biological properties.

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

N-cycloheptyl-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide

InChI

InChI=1S/C20H26N2O3S/c1-26(24,25)22(15-20(23)21-17-11-4-2-3-5-12-17)19-14-8-10-16-9-6-7-13-18(16)19/h6-10,13-14,17H,2-5,11-12,15H2,1H3,(H,21,23)

InChI Key

KCLVPPUJHLQPSU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CCCCCC1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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